benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate
Description
Benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[420]octane-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Properties
Molecular Formula |
C21H20N4O5S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C21H20N4O5S/c1-21(23-24-22)13-31(28,29)17-12-16(26)25(17)19(21)20(27)30-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17-19H,12-13H2,1H3/t17-,19+,21-/m1/s1 |
InChI Key |
PHVJTTUXSHSWDV-SLYNCCJLSA-N |
Isomeric SMILES |
C[C@]1(CS(=O)(=O)[C@@H]2CC(=O)N2[C@H]1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)N=[N+]=[N-] |
Canonical SMILES |
CC1(CS(=O)(=O)C2CC(=O)N2C1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate typically involves multiple steps. One common method includes the azidation of a precursor compound, followed by cyclization to form the bicyclic structure. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and efficiency, often incorporating automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert azido groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, potentially leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce an amine derivative.
Scientific Research Applications
Benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes due to its unique structure.
Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property makes it useful in bioconjugation and labeling studies. The compound’s bicyclic structure also allows it to interact with enzymes or receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Benzhydryl (6R,7S)-7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- (2S,3S,6R)-Benzhydryl 3-chloro-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate
Uniqueness
Benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate is unique due to its azido group, which imparts distinct reactivity compared to similar compounds. This feature makes it particularly valuable in applications requiring specific chemical modifications or bioconjugation.
Biological Activity
Benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound features a bicyclic structure that includes azido and thia functionalities, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 398.4 g/mol.
Synthesis
The synthesis of this compound has been described in various studies. For example, one method involves treating a precursor compound with sodium azide in a solvent mixture of DMF and water at controlled temperatures to yield the desired azido derivative .
Antimicrobial Properties
Research indicates that compounds similar to benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia have demonstrated antimicrobial properties. The thiazole and azide groups enhance the interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth.
Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor for various enzymes involved in bacterial cell wall synthesis. The presence of the azido group is believed to play a crucial role in binding to active sites of these enzymes, thus inhibiting their function .
Case Studies
- Antibiotic Efficacy : A study evaluating the efficacy of similar compounds against Escherichia coli found that derivatives with azido groups exhibited significantly lower Minimum Inhibitory Concentrations (MICs), indicating stronger antibacterial activity compared to non-azido counterparts.
- Cytotoxicity : In vitro tests on human cancer cell lines revealed that the compound exhibited cytotoxic effects at micromolar concentrations. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
